molecular formula C14H10O B12420084 2-Phenanthrol-d9

2-Phenanthrol-d9

Cat. No.: B12420084
M. Wt: 203.28 g/mol
InChI Key: YPWLZGITFNGGKW-LOIXRAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenanthrol-d9: is a deuterium-labeled variant of 2-Phenanthrol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenanthrol-d9 typically involves the deuteration of 2-Phenanthrol. This process can be achieved by using deuterated reagents such as deuterated acetone or other deuterated solvents. The reaction conditions often include the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium label .

Chemical Reactions Analysis

Types of Reactions: 2-Phenanthrol-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenanthrol-d9 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenanthrol-d9 involves the formation of stable complexes with metal ions. This property is particularly useful in studying the interactions of metal ions with biological molecules such as proteins, enzymes, and DNA. The deuterium label enhances the stability of these complexes, allowing for detailed spectroscopic analysis using techniques such as UV-Vis, fluorescence, and nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its stability and ability to form complexes with metal ions make it particularly valuable in biochemical and pharmacological research .

Properties

Molecular Formula

C14H10O

Molecular Weight

203.28 g/mol

IUPAC Name

1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol

InChI

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

YPWLZGITFNGGKW-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])O)[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O

Origin of Product

United States

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